Aselacin C
Übersicht
Beschreibung
Aselacin C is a cyclic pentadepsipeptide isolated from the Acremonium species. It was first identified and characterized in 1994 by researchers at Abbott Laboratories. This compound is known for its ability to inhibit the binding of endothelin to its receptor in bovine atrial and porcine cerebral membranes . The molecular formula of this compound is C46H66N8O11, and it has a molecular weight of 907.06 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aselacin C is typically produced through fermentation processes involving the Acremonium species. The traditional method for growing microorganisms for screening of metabolites has been submerged fermentation. in this environment, microorganisms usually do not differentiate as they do in nature. Researchers have grown fungi in stationary fermentations to encourage the formation of metabolites during these growth stages .
Industrial Production Methods: The production of this compound involves a specific fermentation medium consisting of starch (2.4%), molasses (1.6%), spray-dried lard water (0.8%), primary whole yeast (0.4%), and calcium carbonate (0.16%). The pH of the medium is maintained at optimal levels to support the growth of the Acremonium species .
Analyse Chemischer Reaktionen
Types of Reactions: Aselacin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different environments.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the cyclic pentadepsipeptide structure.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Aselacin C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a model compound for studying cyclic peptides and their interactions with various receptors.
Biology: The compound is employed in research focused on understanding the mechanisms of endothelin receptor inhibition and its effects on cellular processes.
Medicine: this compound’s ability to inhibit endothelin binding makes it a potential candidate for developing therapeutic agents for conditions such as hypertension, congestive heart failure, and myocardial infarction
Wirkmechanismus
Aselacin C exerts its effects by inhibiting the binding of endothelin to its receptor. Endothelin is a potent vasoconstrictor, and its interaction with its receptors (endothelin receptor type A and endothelin receptor type B) plays a crucial role in regulating vascular tone and blood pressure . By blocking this interaction, this compound can modulate the physiological effects of endothelin, making it a valuable tool for studying cardiovascular diseases and developing new therapeutic strategies.
Vergleich Mit ähnlichen Verbindungen
Aselacin A: Inhibits endothelin binding with an IC50 of approximately 20 µg/mL.
Aselacin B: Similar to Aselacin A but with slight variations in its side chain structure.
Uniqueness of Aselacin C: this compound is unique due to its specific structural features and its potent inhibitory activity against endothelin receptors. Its distinct cyclic pentadepsipeptide structure and the presence of unique functional groups contribute to its high affinity for endothelin receptors and its potential therapeutic applications .
Biologische Aktivität
Aselacin C is a cyclic pentadepsipeptide that was first isolated from an Acremonium species in 1994. It has garnered attention due to its biological activity, particularly its ability to inhibit the binding of endothelin-1 to its receptors, which can have implications for cardiovascular and neurological health. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.
Chemical Structure
This compound is characterized by its cyclic structure, which contributes to its biological activity. The compound's chemical formula is C₁₅H₁₉N₃O₄S, and it possesses a unique arrangement of amino acids that enhances its interaction with biological targets.
This compound primarily inhibits the binding of endothelin-1 (ET-1) to its receptors. The inhibition is significant in bovine atrial and porcine cerebral membranes, with an IC50 value of approximately 20 µg/mL. This inhibition can influence various physiological processes, including vascular tone and neuronal signaling .
1. Inhibition of Endothelin Binding
The primary biological activity of this compound is its ability to inhibit the binding of ET-1:
- IC50 Value : Approximately 20 µg/mL in bovine atrial and porcine cerebral membranes.
- Receptors Affected : ETA and ETB receptors, which are implicated in cardiovascular and neurological disorders .
2. Antifungal Activity
While specific antifungal testing for this compound has not been extensively documented, related compounds from the Acremonium genus have shown promising antifungal properties. For example, other cyclic peptides from similar sources demonstrated significant activity against pathogens like Aspergillus species .
Table 1: Summary of Biological Activities
Case Study 1: Endothelin Receptor Inhibition
In a study conducted by Jackson et al., this compound was evaluated for its efficacy in inhibiting endothelin binding using radioligand assays. The results indicated that this compound effectively reduced ET-1 binding in both bovine atrial and porcine cerebral membranes, suggesting potential therapeutic applications in managing conditions associated with excessive endothelin signaling .
Eigenschaften
IUPAC Name |
(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,35-37,42,49,55H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,35-,36-,37-,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKPSPWBJDFWAE-GFDFNCKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N8O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156223-08-4 | |
Record name | Aselacin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156223084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.